6-Bromo-4-chloroquinoline-2-carboxylic acid
Overview
Description
6-Bromo-4-chloroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-4-chloro-2-quinolinecarboxylic acid . The InChI code is 1S/C10H5BrClNO2/c11-5-1-2-8-6 (3-5)7 (12)4-9 (13-8)10 (14)15/h1-4H, (H,14,15) .Physical And Chemical Properties Analysis
6-Bromo-4-chloroquinoline-2-carboxylic acid is a solid substance . It has a molecular weight of 286.51 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical Intermediate
6-Bromo-4-chloroquinoline-2-carboxylic acid is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
Synthesis of Biologically Active Compounds
This compound is a versatile reagent that has found applications in the synthesis of various biologically active compounds. These compounds have a wide range of applications in biological research and drug development.
Antitumor Agents
One specific application of 6-Bromo-4-chloroquinoline-2-carboxylic acid is in the synthesis of antitumor agents. These are drugs used in the treatment of cancer.
Antimalarial Drugs
Another application of this compound is in the synthesis of antimalarial drugs. These drugs are used to prevent and treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito.
Organic Chemistry Research
6-Bromo-4-chloroquinoline-2-carboxylic acid is used in various areas of research in organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Industrial Applications
Quinoline, which is part of the structure of 6-Bromo-4-chloroquinoline-2-carboxylic acid, has potential for industrial applications . It is an essential segment of both natural and synthetic compounds .
Safety and Hazards
The compound has several hazard statements: H301, H315, H319 . These indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
properties
IUPAC Name |
6-bromo-4-chloroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRWJJGCTINMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652188 | |
Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroquinoline-2-carboxylic acid | |
CAS RN |
887589-43-7 | |
Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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